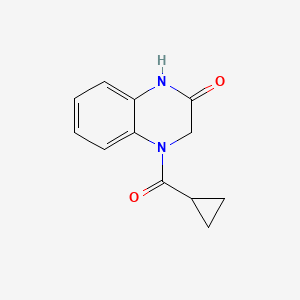

4-(cyclopropanecarbonyl)-3,4-dihydroquinoxalin-2(1H)-one

Description

Properties

IUPAC Name |

4-(cyclopropanecarbonyl)-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c15-11-7-14(12(16)8-5-6-8)10-4-2-1-3-9(10)13-11/h1-4,8H,5-7H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFZLYKRROQBLIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CC(=O)NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Cyclopropanecarbonyl)-3,4-dihydroquinoxalin-2(1H)-one is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : CHNO

- Molecular Weight : 365.38 g/mol

- CAS Number : 317833-56-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Enzymatic Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in cancer progression.

- Receptor Modulation : It may modulate the activity of neurotransmitter receptors, contributing to its neuropharmacological effects.

Anticancer Activity

Several studies have reported the anticancer properties of this compound. For instance:

- Cell Line Studies : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The half-maximal inhibitory concentration (IC) values ranged from 10 to 30 µM depending on the cell line tested .

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective properties:

- Animal Models : In rodent models of neurodegenerative diseases, administration of the compound resulted in reduced neuronal apoptosis and improved cognitive function as assessed by behavioral tests .

Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of quinoxaline derivatives, including this compound. The study found that this compound significantly inhibited tumor growth in xenograft models of human breast cancer .

Study 2: Neuroprotection in Alzheimer's Disease

A research article detailed the effects of this compound in a transgenic mouse model of Alzheimer's disease. Treatment with the compound led to a reduction in amyloid-beta plaque formation and improved memory performance in behavioral assays .

Data Table: Summary of Biological Activities

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of quinoxalin-2(1H)-one exhibit significant antimicrobial properties. For instance, studies have shown that certain modifications to the quinoxaline structure can enhance its efficacy against various bacterial strains. The compound's ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.

Anticancer Properties

Quinoxalin-2(1H)-one derivatives have been investigated for their anticancer effects. Several studies report that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the induction of oxidative stress. A notable study demonstrated that specific derivatives exhibited cytotoxicity against human cancer cell lines, suggesting their potential as anticancer agents.

Neurological Applications

The compound has also been explored for its neuroprotective effects. Research indicates that it may play a role in protecting neurons from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective mechanisms are thought to involve modulation of signaling pathways associated with neuronal survival.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship of 4-(cyclopropanecarbonyl)-3,4-dihydroquinoxalin-2(1H)-one is crucial for optimizing its biological activity. Various studies have focused on modifying different functional groups attached to the quinoxaline core to enhance potency and selectivity.

| Modification | Effect on Activity | Reference |

|---|---|---|

| Addition of halogens | Increased antimicrobial activity | |

| Alkyl substitutions | Enhanced cytotoxicity in cancer cells | |

| Hydroxyl groups | Improved neuroprotective effects |

Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several quinoxaline derivatives, including this compound. The results indicated that certain derivatives showed potent activity against Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents.

Anticancer Research

In another significant study, researchers synthesized a series of quinoxaline derivatives and tested their anticancer properties against multiple cancer cell lines. The results demonstrated that some compounds exhibited IC50 values in the low micromolar range, indicating strong potential for further development as anticancer therapeutics.

Comparison with Similar Compounds

Key Research Findings

Scaffold Hopping : Replacement of the quinazoline ring with a pyridin-3-yl carbonyl group (e.g., Y81) maintains tubulin inhibition but alters target selectivity .

Hydrophobic vs. Hydrophilic Substituents : Phenyl groups at C6 enhance hydrophobic interactions (e.g., C14), while carboxylic acids at C7 improve solubility and sGC binding .

Lactam vs. Piperidine Rings : Lactam structures (e.g., 6a) increase antiproliferative potency by stabilizing interactions with tubulin’s colchicine site .

Q & A

Q. How does carbon-atom insertion into N-heterocyclic carbenes expand derivative libraries?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.